Heptylamine

Catalog No.
S661051
CAS No.
111-68-2
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylamine

CAS Number

111-68-2

Product Name

Heptylamine

IUPAC Name

heptan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N

SMILES

CCCCCCCN

Canonical SMILES

CCCCCCCN

Internal Standard in Chromatography

  • Heptylamine serves as an internal standard in the determination of biogenic monoamines and biogenic diamines using the high-performance liquid chromatography (HPLC) technique [].
  • An internal standard is a compound added to a sample in a known amount to help quantify the target analytes (biogenic monoamines and diamines in this case) by comparing their peak areas in the chromatogram [].

Studying Molecular Structure and Interactions

  • Researchers have employed heptylamine to investigate the effect of hydration on the gaseous structure of protonated heptylamine using a combination of infrared photodissociation (IRPD) spectroscopy and computational chemistry [].
  • This study aimed to understand how water molecules, when attached to the positively charged heptylamine molecule (protonated heptylamine), influence its structural properties.

Heptylamine, also known as 1-heptanamine or n-heptylamine, is an organic compound with the molecular formula C7H17NC_7H_{17}N and a molecular weight of approximately 115.2166 g/mol. It is classified as a primary amine and is characterized by a straight-chain structure where the amino group is attached to the first carbon atom of a seven-carbon alkane chain. The compound has various synonyms, including 1-aminoheptane and CH₃(CH₂)₆NH₂ .

Heptylamine is a flammable liquid []. It can cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

  • Safety Precautions: Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling heptylamine [].

  • Alkylation Reactions: Heptylamine can undergo alkylation to form secondary and tertiary amines when reacted with alkyl halides.
  • Acylation: This reaction involves the formation of amides when heptylamine reacts with acyl chlorides.
  • Hofmann Rearrangement: Heptylamine can be synthesized through the Hofmann rearrangement of caprylic acid amide, leading to the formation of heptylamine as a product .

Heptylamine has shown significant biological activity, particularly in relation to the central nervous system. It exhibits a high affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission and muscle contraction. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders .

Several methods exist for synthesizing heptylamine:

  • Direct Ammonolysis: Reacting 1-bromoheptane with ammonia is a straightforward method for producing heptylamine.
  • Reduction of Heptanamide: The reduction of heptanamide using lithium aluminum hydride can yield heptylamine.
  • Hofmann Rearrangement: As previously mentioned, this method involves converting caprylic acid amide into heptylamine through a series of reactions involving hypochlorite .

Heptylamine has diverse applications:

  • Pharmaceuticals: Due to its interaction with nicotinic receptors, it may be explored for therapeutic uses in treating neurological conditions.
  • Chemical Intermediates: It serves as an intermediate in synthesizing surfactants, lubricants, and other organic compounds.
  • Research: Heptylamine is used in biochemical research to study amine interactions and their effects on biological systems .

Studies have indicated that heptylamine interacts significantly with various receptors in biological systems. Its affinity for nicotinic acetylcholine receptors makes it a candidate for further research into its potential role as a modulator in neurological pathways. Additionally, its reactivity in chemical synthesis highlights its importance in developing new compounds with specific biological activities .

Heptylamine shares structural similarities with several other primary amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylamineC₂H₅NH₂Shorter chain; used extensively in organic synthesis.
PropylamineC₃H₇NH₂Intermediate in the production of pharmaceuticals; slightly more reactive than heptylamine.
OctylamineC₈H₁₉NH₂Longer chain; exhibits different solubility properties and biological activity.
ButylamineC₄H₉NH₂Commonly used as a building block in organic synthesis; less hydrophobic than heptylamine.

Heptylamine's seven-carbon chain provides unique properties such as moderate hydrophobicity and specific receptor interactions that differentiate it from both shorter and longer-chain amines .

XLogP3

2.6

Boiling Point

156.0 °C

LogP

2.57 (LogP)

Melting Point

-18.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.74 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-68-2

Wikipedia

Heptylamine

General Manufacturing Information

1-Heptanamine: ACTIVE

Dates

Modify: 2023-08-15

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